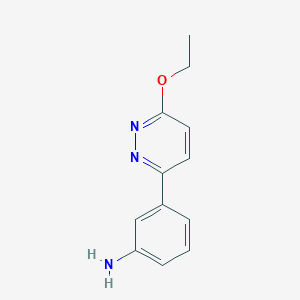

![molecular formula C27H24N2O5S2 B2745196 Ethyl 3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate CAS No. 392290-15-2](/img/structure/B2745196.png)

Ethyl 3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

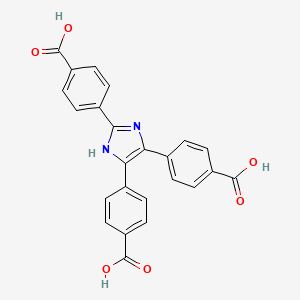

Ethyl 3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate is a complex organic compound. It has a molecular formula of C27H24N2O5S2, an average mass of 520.620 Da, and a monoisotopic mass of 520.112671 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a thiophene ring, a benzoyl group, a sulfamoyl group, and an ethyl ester group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that reactions at the benzylic position are very important for synthesis problems . These can include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

The compound has a predicted melting point of 203.90° C, a predicted boiling point of 520.4° C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.61 .Applications De Recherche Scientifique

Synthetic Utility and Antimicrobial Evaluation

Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, a related intermediate, has been utilized in synthesizing different fused and polyfunctional substituted thiophenes. These compounds exhibit promising antimicrobial activities, highlighting their potential in developing new antibacterial and antifungal agents (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Novel Compound Synthesis for Antimicrobial Activity

Further research into the synthesis of new thieno[2,3-d]pyrimidines from ethyl 2-aminothiophene derivatives has indicated that some of these compounds possess excellent inhibitory activities against various plant and grass species, suggesting their potential use in agricultural applications (Wang, Zheng, Liu, & Chen, 2010).

Anti-allergy and Dyeing Applications

Another study found that certain thiophene derivatives exhibit weak anti-allergy activity, comparable to theophylline, and could potentially be used in developing new anti-allergic medications (Leistner, Gütschow, Wagner, Grupe, & Böhme, 1988). Additionally, thiophene derivatives have been applied in creating novel heterocyclic disperse dyes for dyeing polyester fibers, demonstrating good levelness and fastness properties on the fabric, although with noted poor photostability (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).

Peptide Synthesis and Antimicrobial Agents

In peptide synthesis, the 2-(p-nitrophenylthio)ethyl group has been used for carboxyl-group protection, offering an alternative method with certain advantages over previous approaches (Amaral, 1969). Moreover, new quinazolines synthesized from related compounds have shown potential as antimicrobial agents against various bacterial and fungal strains (Desai, Shihora, & Moradia, 2007).

Propriétés

IUPAC Name |

ethyl 3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5S2/c1-3-34-27(31)25-23(18-24(35-25)19-10-6-4-7-11-19)28-26(30)20-14-16-22(17-15-20)36(32,33)29(2)21-12-8-5-9-13-21/h4-18H,3H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMKQTGDPUHELX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B2745113.png)

![N-(5-acetamido-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2745114.png)

![(3E)-1-acetyl-4-benzyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2745115.png)

![2-[[1-[(3-Chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2745117.png)

![2-Methoxyethyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2745120.png)

![(E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2745124.png)

![2-[[1-Methyl-3-(methylcarbamoyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2745129.png)

![4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide](/img/structure/B2745132.png)

![3-(12-Oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)benzenesulfonyl fluoride](/img/structure/B2745133.png)